Benzofuran-7-ylmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

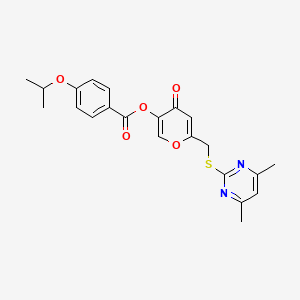

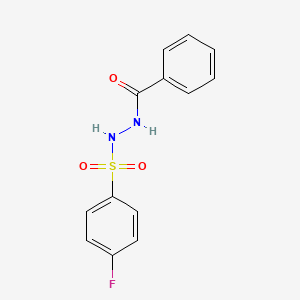

Benzofuran-7-ylmethanamine is a compound that contains a benzofuran moiety . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods . For example, a unique free radical cyclization cascade has been used to construct complex benzofuran derivatives . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of this compound involves a benzofuran ring. Structure modulation can be carried out by attaching additional electron-donating and electron-withdrawing substituents to the amino group .科学的研究の応用

Antimicrobial Agents

Benzofuran derivatives, including Benzofuran-7-ylmethanamine, have been recognized for their antimicrobial properties. Research indicates that these compounds are effective against various deadly microbes, and they exhibit improved bioavailability, making them suitable for once-daily dosing. This makes them a focus in the development of new drugs for microbial diseases, particularly as antimicrobial agents (Hiremathad et al., 2015).

Cancer Treatment

Benzofuran compounds have been utilized in the treatment of certain types of cancer. For instance, a study focused on the cytotoxic and apoptotic effects of a benzofuran derivative on MCF-7 breast cancer cell line, demonstrating its potential in cancer therapy (Soleimani et al., 2015).

Alzheimer’s Disease Therapy

Benzofuran-chalcone hybrids have shown promise as potential multifunctional agents for the treatment of Alzheimer's disease. These compounds were found to decrease beta-amyloid aggregation, reduce oxidative stress, and offer protection against neurodegeneration, highlighting their potential as drug leads in AD therapy (Sashidhara et al., 2014).

Antitumor and Antiproliferative Effects

Several benzofuran derivatives have been synthesized and evaluated for their anticancer activity, particularly against breast cancer cell lines. These compounds exhibited significant anti-breast cancer activity, suggesting their potential as estrogen receptor inhibitors (Jin et al., 2020).

Fluorescence Probes in Biological Studies

Benzofuran derivatives have also been used in the development of fluorescence probes for biological studies. For example, 7-(Benzofuran-2-yl)-7-deazadeoxyguanosine was synthesized as a fluorescence turn-ON probe for single-strand DNA binding protein, aiding in molecular biology research (Tokugawa et al., 2016).

将来の方向性

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that Benzofuran-7-ylmethanamine and similar compounds could have potential applications in the development of new therapeutic agents.

作用機序

Target of Action

Benzofuran-7-ylmethanamine, also known as 6-APB, is a designer drug that belongs to the benzofuran family

Mode of Action

They are found to be suitable structures, existing widely in natural products and unnatural compounds .

Result of Action

For example, some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

特性

IUPAC Name |

1-benzofuran-7-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFQEZOYVRABNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)OC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2474230.png)

![Methyl 3-[(2-{2-[(4-methoxyphenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2474236.png)

![1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2474240.png)

![2-(3-ethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2474245.png)